2-(1H-benzimidazol-2-yl)-N-cycloheptylbenzamide
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Overview
Description
2-(1H-benzimidazol-2-yl)-N-cycloheptylbenzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with a benzene ring and a cycloheptyl group attached to the amide nitrogen.
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids . For 2-(1H-benzimidazol-2-yl)-N-cycloheptylbenzamide, the synthetic route may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with an appropriate aldehyde or acid to form the benzimidazole core.
Amidation: The benzimidazole derivative is then reacted with cycloheptyl amine to form the final product.
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-(1H-benzimidazol-2-yl)-N-cycloheptylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-N-cycloheptylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, anticancer, and antiparasitic activities.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-N-cycloheptylbenzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This allows them to inhibit enzymes, disrupt cellular processes, and exert their biological effects. The specific molecular targets and pathways involved depend on the particular biological activity being investigated.
Comparison with Similar Compounds
2-(1H-benzimidazol-2-yl)-N-cycloheptylbenzamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug used to treat various parasitic infections.
Thiabendazole: Another antiparasitic agent with a broad spectrum of activity.
Carbendazim: A fungicide used in agriculture to control fungal diseases.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and potential therapeutic applications compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-cycloheptylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(22-15-9-3-1-2-4-10-15)17-12-6-5-11-16(17)20-23-18-13-7-8-14-19(18)24-20/h5-8,11-15H,1-4,9-10H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMRFWFTUOYQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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